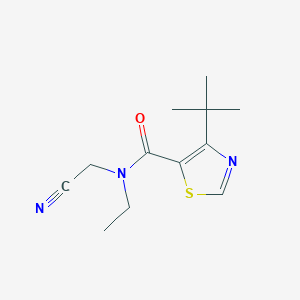

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Photosynthetic Electron Transport Inhibition

Research has explored the synthesis of pyrazole derivatives, including compounds structurally related to 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide, as potential inhibitors of photosynthetic electron transport. Such compounds have shown the ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting their potential as herbicides targeting photosynthesis (Vicentini et al., 2005).

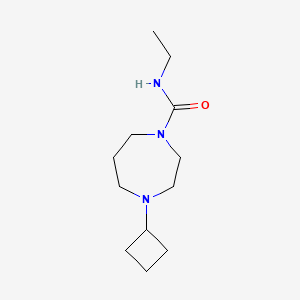

Cardioprotective Agents

Another line of research has focused on the discovery of malonyl-CoA decarboxylase inhibitors, with structures similar to the queried compound, demonstrating significant potential as cardioprotective agents. These inhibitors have been shown to improve cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).

Synthetic Organic Chemistry

The use of tert-butyl phenylazocarboxylates in synthetic organic chemistry has been documented, showcasing the versatility of related compounds in nucleophilic substitutions and radical reactions. These reactions enable the modification of aromatic rings and carbonyl units, yielding a variety of functionalized organic molecules (Jasch et al., 2012).

Polymer Science

In the realm of polymer science, compounds akin to 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide have been used as monomers for the synthesis of polyamides with unique thermal and mechanical properties. These polyamides exhibit high glass transition temperatures and excellent solvent resistance, making them suitable for various advanced applications (Hsiao et al., 2000).

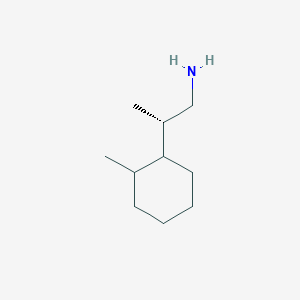

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have emerged as crucial intermediates for the asymmetric synthesis of amines, leveraging the steric and electronic properties of the tert-butyl group for the selective formation of enantioenriched amines. This methodology provides a pathway to synthesize a wide array of amines, including amino acids and amino alcohols, with high enantiomeric excess (Ellman et al., 2002).

Propiedades

IUPAC Name |

4-tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-5-15(7-6-13)11(16)9-10(12(2,3)4)14-8-17-9/h8H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEYLOQWZRFEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)

![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)